tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
Description
tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS: 1246551-25-6) is a bicyclic heterocyclic compound with a molecular formula of C₁₁H₁₉N₃O₃ and a molecular weight of 241.29 g/mol . It features a tert-butyl carbamate group at position 7 and a ketone at position 3 within the imidazo[1,5-a]pyrazine core. The (S) -stereochemistry at the chiral center is critical for its biological activity and synthetic applications .
This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of protease inhibitors, kinase modulators, and smoothened (SMO) receptor antagonists . Its high purity (≥99.9%) and stability under standard storage conditions (sealed, moisture-free) make it a preferred reagent in industrial and academic settings .
Properties
IUPAC Name |
tert-butyl (8aS)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)6-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLYBDSJHLYKS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2[C@H](C1)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Aminopyrazine Derivatives
3-Bromo-2-aminopyrazine serves as a key intermediate. NBS in acetic acid or acetonitrile selectively brominates the pyrazine ring at the 3-position, avoiding side reactions associated with molecular bromine. For example, treating 2-aminopyrazine with NBS (1.2 equiv) in acetonitrile at 0–25°C yields 3-bromo-2-aminopyrazine in 85% purity.
Cyclization with Carbonyl Compounds
The brominated intermediate reacts with α-ketoesters or aldehydes to form the imidazo ring. In a representative procedure, 3-bromo-2-aminopyrazine is heated with ethyl glyoxylate in ethanol under reflux, inducing cyclization to yield 3-oxohexahydroimidazo[1,5-a]pyrazine. This step typically achieves 70–80% yield, with the keto group positioned at C3.
Boc Protection of the Secondary Amine
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine at the 7-position, enhancing solubility and stability during subsequent reactions:
Direct Boc Protection
The free amine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Optimal conditions (0°C, 12 h) afford the Boc-protected product in 92% yield.
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables Boc protection under mild conditions (Boc₂O, DIEA, DMF). After cleavage with trifluoroacetic acid (TFA), the product is obtained in 88% yield with >99% purity.
Optimization of Reaction Conditions
Critical parameters for high yield and purity include:
Characterization and Quality Control
The final product is characterized via:
-
¹H NMR (DMSO-d₆): δ 1.41 (s, 9H, Boc), 3.20–3.80 (m, 6H, ring CH₂), 4.90 (q, 1H, CH-N).
-
HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
Industrial-Scale Production Challenges
Large-scale synthesis faces hurdles such as:
Chemical Reactions Analysis
tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the imidazopyrazine core or the tert-butyl ester group.
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or bind to receptor sites, thereby modulating cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
| Property | Target Compound | Brominated Analog | Dihydro Derivative | MK-5710 |
|---|---|---|---|---|
| Purity | ≥99.9% | ≥95% | ≥98% | ≥98% (HPLC) |
| Solubility | DMSO, THF | DCM, DMF | Ethanol, DCM | DMSO |
| LogP | 1.2 (predicted) | 2.5 (experimental) | 1.8 (predicted) | 3.1 (experimental) |
| Stability | Stable at RT | Light-sensitive | Hygroscopic | Stable at -20°C |
Pharmaceutical Intermediates
- The target compound is pivotal in synthesizing MK-5710, a clinical candidate for basal cell carcinoma . Its stereochemical purity ensures high enantioselectivity in downstream reactions .
- The brominated analog’s reactivity enables the introduction of aryl or heteroaryl groups, expanding structure-activity relationship (SAR) studies .
Drug Discovery
Industrial Use
- High-purity batches (≥99.9%) of the target compound are commercially available for large-scale API production, with suppliers like CymitQuimica and Wuhan Xinxinjiali Biotech .
Biological Activity
tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique heterocyclic structure, has been explored for various pharmacological applications, particularly in the field of medicinal chemistry.
The compound is defined by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 241.29 g/mol |
| Melting Point | 212-213 °C |
| Boiling Point | 426.6 ± 44.0 °C (Predicted) |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) |
| pKa | 14.25 ± 0.20 (Predicted) |
These properties indicate a stable compound with potential solubility in organic solvents, making it suitable for various synthetic and biological applications.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its role as a potential drug candidate. Research indicates that derivatives of imidazopyrazine compounds exhibit significant pharmacological activities, including:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A study by Zhu et al. (2010) highlighted the synthesis and biological assays of imidazopyrazinone derivatives, demonstrating that such compounds can serve as effective DPP-IV inhibitors, which are crucial in the management of type 2 diabetes mellitus .
- Antitumor Activity : Compounds with similar structures have been shown to interact with various molecular targets involved in cancer pathways. The imidazopyrazine scaffold is recognized for its potential to inhibit key enzymes and receptors associated with tumor growth and proliferation.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- In Vitro Studies on DPP-IV Inhibition : In vitro assays demonstrated that certain derivatives of imidazopyrazine exhibited IC50 values in the low micromolar range against DPP-IV, suggesting strong inhibitory activity .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities and interactions of these compounds with target proteins, further supporting their potential therapeutic roles in metabolic disorders and oncology .
- Exploration of Antimicrobial Properties : Some research has suggested that related pyrazine derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate, and what are the critical reaction conditions to consider?
- Answer : Synthesis typically involves multi-step reactions, including condensation of pyrazine derivatives with tert-butyl carbamate groups. Key steps may involve reductive amination (General Procedure A in ) or cyclization under controlled conditions. Solvents like dimethylformamide (DMF) and elevated temperatures (50–80°C) are critical for optimizing intermediate formation. Purification via column chromatography or recrystallization is recommended after each step to isolate high-purity intermediates .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : For confirming the stereochemistry of the (S)-configuration and verifying the imidazo-pyrazine backbone.
- High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity (≥98% as per product specifications in ).
- Mass Spectrometry (MS) : Validates molecular weight (241.29 g/mol) and fragmentation patterns ( ).
- Infrared Spectroscopy (IR) : Identifies functional groups like the carbonyl (C=O) and ester moieties .
Q. How should this compound be stored to maintain stability, and what are the potential degradation pathways?
- Answer : Store in airtight containers at room temperature, protected from light and moisture. Degradation may occur via:
- Hydrolysis : Cleavage of the tert-butyl ester group under acidic/basic conditions.
- Oxidation : Susceptibility of the imidazo ring to reactive oxygen species.
Stability studies recommend monitoring via accelerated aging tests (40°C/75% relative humidity) and periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, particularly in large-scale preparations?
- Answer :
- Solvent Optimization : Replace DMF with tetrahydrofuran (THF) or acetonitrile to reduce side reactions.
- Catalyst Screening : Test palladium or nickel catalysts for reductive steps to improve enantioselectivity.
- Temperature Control : Use microwave-assisted synthesis to shorten reaction times and enhance yield.
- Scale-Up Considerations : Implement flow chemistry for continuous production and minimize batch variability ( ).
Q. When encountering contradictory data regarding the compound's biological activity (e.g., kinase inhibition vs. no observed effect), what analytical approaches should be employed?
- Answer :
- Dose-Response Assays : Test activity across a broad concentration range (nM–μM) in multiple cell lines to rule out cell-specific effects.
- Target Engagement Validation : Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm direct binding to purported targets like NOTUM or Hedgehog pathway components ( ).
- Structural Analog Comparison : Compare activity with derivatives (e.g., bromo- or hydroxymethyl-substituted analogs in ) to identify critical pharmacophores.
Q. What strategies are recommended for designing derivatives of this compound to enhance its pharmacokinetic properties while retaining activity?
- Answer :
- Solubility Enhancement : Replace the tert-butyl group with polyethylene glycol (PEG) chains or introduce polar substituents (e.g., -OH, -NH2) on the pyrazine ring.
- Metabolic Stability : Fluorinate the imidazo ring to block oxidative metabolism.
- Bioisosteric Replacement : Substitute the 3-oxo group with a thioamide or cyanoguanidine to improve binding affinity.
- Computational Modeling : Perform molecular docking against target proteins (e.g., smoothened receptors in ) to prioritize derivatives with optimal steric and electronic properties .
Q. How can researchers resolve discrepancies in reported biological data, such as conflicting IC50 values across studies?
- Answer :
- Standardize Assay Conditions : Use identical buffer systems, incubation times, and enzyme concentrations.
- Orthogonal Validation : Confirm activity with complementary assays (e.g., enzymatic vs. cell-based).
- Batch Purity Analysis : Ensure compound purity >98% via HPLC and LC-MS to exclude impurities as confounding factors ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
